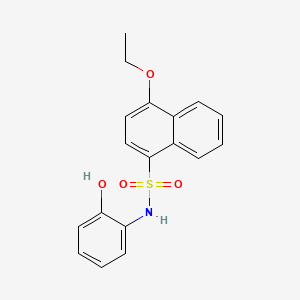![molecular formula C17H17ClF3N3O2S B2527348 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate CAS No. 338415-52-4](/img/structure/B2527348.png)
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate involves multi-step chemical reactions. In a related study, a compound with a piperazine ring was synthesized for the purpose of imaging dopamine D4 receptors. The synthesis involved electrophilic fluorination of a trimethylstannyl precursor, which was obtained through a four-step synthetic approach. The key step included the introduction of the trimethylstannyl leaving group via palladium catalysis, which is a common strategy in the synthesis of complex organic molecules .
Molecular Structure Analysis
The molecular structure of compounds containing piperazine rings and thiophene moieties is characterized by the presence of nitrogen atoms in the piperazine ring and sulfur in the thiophene ring. These heteroatoms are crucial for the biological activity of the compounds. The presence of substituents such as chloro and trifluoromethyl groups on the pyridine ring can significantly influence the molecular interactions and stability of the compound .
Chemical Reactions Analysis
Chemical reactions involving piperazine and thiophene derivatives are typically influenced by the nature of substituents attached to these rings. For instance, the electrophilic fluorination mentioned in the synthesis of a related compound indicates that the piperazine ring can participate in reactions with electrophiles, which is a valuable property in the development of radiolabeled compounds for imaging . Similarly, the allosteric enhancer activity of thiophene derivatives is affected by the substituents on the phenyl ring tethered to the piperazine, demonstrating the importance of chemical modifications in tuning the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is known to increase lipophilicity and metabolic stability. The chloro group can also affect the electronic properties of the molecule, potentially impacting its reactivity. The piperazine ring is a flexible linker that can adopt various conformations, affecting the overall shape and properties of the molecule. The thiophene ring contributes to the compound's aromaticity and can participate in pi-pi interactions, which may be relevant in its binding to biological targets .
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Chemical synthesis research has explored the reactivity of related compounds to create a variety of derivatives, which could serve as a basis for the development of new materials or drugs. For instance, the interaction of similar chemical structures with secondary amines has led to the formation of derivatives like N,N′-disubstituted piperazine, which could have applications in medicinal chemistry and material science (Vasileva et al., 2018).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. Research has shown that certain pyridine derivatives exhibit variable and modest activity against bacteria and fungi, indicating the potential for the development of novel antimicrobial compounds (Patel et al., 2011).
Tuberculosis Treatment
Derivatives of structurally related compounds have been designed and synthesized as inhibitors of Mycobacterium tuberculosis, highlighting their potential application in the treatment of tuberculosis. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against tuberculosis in vitro, suggesting the value of such compounds in developing new treatments (Jeankumar et al., 2013).
Drug Development for Neurological Disorders
The structural motif present in the compound of interest is found in molecules investigated for their potential as central nervous system agents. For example, derivatives of similar compounds have been studied for their role as glycine transporter 1 inhibitors, which could have implications for treating disorders such as schizophrenia and cognitive dysfunction (Yamamoto et al., 2016).
Vasodilation Properties
Some structurally similar compounds have been synthesized and evaluated for their vasodilation properties, which could have applications in treating cardiovascular diseases. These studies indicate the potential for the design of new vasodilators based on the chemical framework of such compounds (Girgis et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been observed to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 These properties may influence its bioavailability
Result of Action
Similar compounds have been observed to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c18-13-10-12(17(19,20)21)11-22-15(13)24-5-3-23(4-6-24)7-8-26-16(25)14-2-1-9-27-14/h1-2,9-11H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPYNZDBBQFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

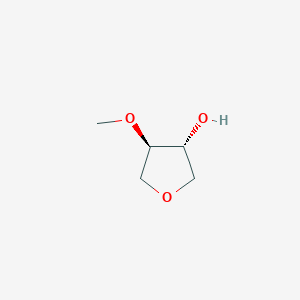
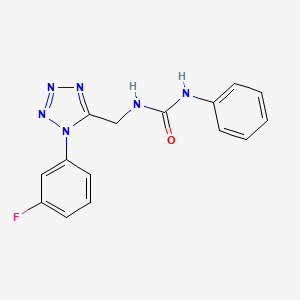
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)
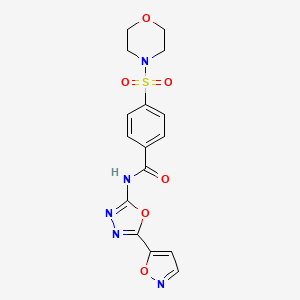
methanol](/img/structure/B2527274.png)

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)
![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

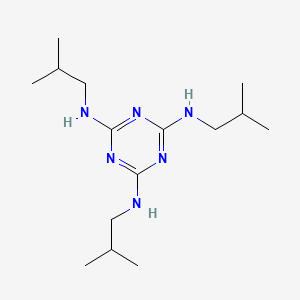
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)
